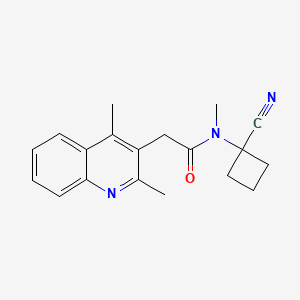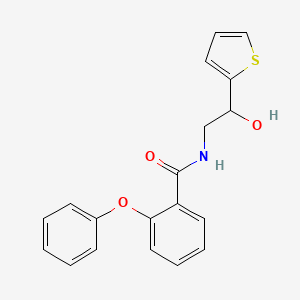
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as THPB and has been synthesized using various methods.
Scientific Research Applications
Antimicrobial Activity
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for developing new antibiotics .
Antioxidant Properties
The compound exhibits notable antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals and inhibit oxidative processes makes it a promising candidate for therapeutic applications in conditions such as neurodegenerative diseases, cardiovascular diseases, and cancer .
Anti-inflammatory Applications
Research has indicated that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Cancer Therapy
The compound has been studied for its anticancer properties. It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a promising agent for cancer therapy .
Neuroprotective Effects
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide has shown neuroprotective effects in various models of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease and Parkinson’s disease .
Antifungal Activity
The compound also exhibits antifungal properties, making it effective against a range of fungal pathogens. Its mechanism involves disrupting the fungal cell membrane and inhibiting essential enzymes, which can be beneficial in treating fungal infections .
Photodynamic Therapy
In photodynamic therapy, N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide can act as a photosensitizer. Upon activation by light, it generates reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections and tumors .
Drug Delivery Systems
The compound can be used in designing drug delivery systems due to its ability to form stable complexes with various drugs. This can enhance the solubility, stability, and bioavailability of drugs, improving their therapeutic efficacy .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through electrophilic, nucleophilic, or radical reactions . These interactions can lead to changes in the target molecules, potentially altering their function and resulting in the observed biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure with this compound, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific targets and biological activities of the compound.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-16(18-11-6-12-24-18)13-20-19(22)15-9-4-5-10-17(15)23-14-7-2-1-3-8-14/h1-12,16,21H,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQENHTMTYNTQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

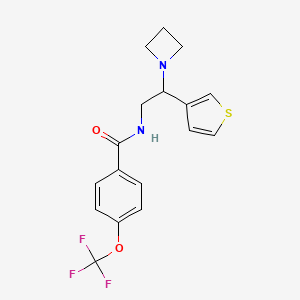
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone](/img/structure/B2627380.png)
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2627382.png)
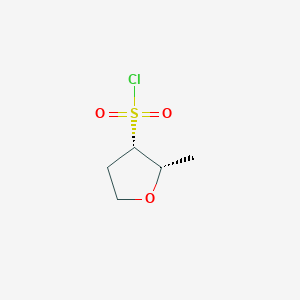
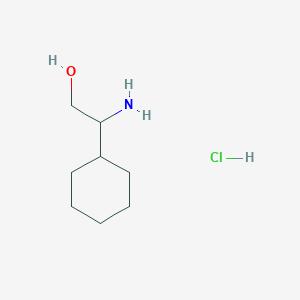
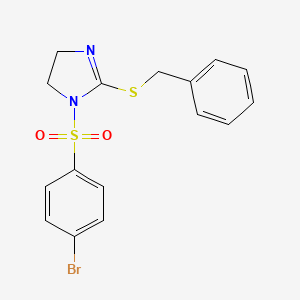


![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627392.png)
![[6-Methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B2627393.png)
![propan-2-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2627396.png)
![2-[(1,3-Thiazol-2-ylamino)methylidene]propanedinitrile](/img/structure/B2627398.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2627399.png)
